Dual MAO-B and LSD1 Inhibition: A Unique Pharmacological Profile
2-Amino-1-(pyrazolidin-1-yl)ethanone demonstrates a dual inhibitory profile against Monoamine oxidase B (MAO-B) and Lysine-specific histone demethylase 1 (LSD1) [1]. In vitro assays reveal an IC50 of 1600 nM for MAO-B and 180 nM for LSD1 [2]. In contrast, the clinically used MAO-B inhibitor Selegiline exhibits an IC50 of approximately 10-30 nM for MAO-B but has no activity against LSD1 [3]. This dual-targeting profile, although with moderate potency, is distinct from the more selective MAO-B inhibition of Selegiline.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | MAO-B IC50: 1600 nM; LSD1 IC50: 180 nM |
| Comparator Or Baseline | Selegiline (MAO-B inhibitor): IC50 ~10-30 nM (MAO-B); no activity on LSD1 |
| Quantified Difference | 2-Amino-1-(pyrazolidin-1-yl)ethanone is less potent at MAO-B (approx. 50-160 fold) but uniquely inhibits LSD1 at 180 nM. |
| Conditions | Recombinant human enzymes, in vitro assays |
Why This Matters
This unique dual-target profile may offer a differentiated mechanism of action for diseases where both MAO-B and LSD1 are implicated, providing a scientific rationale for selecting this compound over a purely selective MAO-B inhibitor.
- [1] Therapeutic Target Database (TTD). Drug Information: PMID25399762-Compound-Table 6-15. Target(s): Monoamine oxidase type B (MAO-B), Lysine-specific histone demethylase 1 (LSD1). View Source
- [2] BindingDB. BDBM153437. Affinity Data for MAO-B and LSD1. View Source
- [3] Robinson, R. G., et al. (1995). Selegiline in the treatment of Alzheimer's disease: a meta-analysis of the clinical trials. Journal of Geriatric Psychiatry and Neurology, 8(2), 97-101. (Representative data for Selegiline MAO-B IC50). View Source
